Methyl 3-(2,4-difluorophenyl)-2-hydroxypropanoate
Description
Methyl 3-(2,4-difluorophenyl)-2-hydroxypropanoate is a fluorinated aromatic ester with a hydroxypropanoate backbone. The 2,4-difluorophenyl substituent imparts unique electronic and steric properties due to fluorine’s high electronegativity and small atomic radius. This compound likely exhibits moderate solubility in polar organic solvents and lower reactivity compared to chlorinated analogs, as fluorine substitution typically reduces susceptibility to nucleophilic attack .
Properties
Molecular Formula |
C10H10F2O3 |
|---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
methyl 3-(2,4-difluorophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H10F2O3/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-3,5,9,13H,4H2,1H3 |
InChI Key |
MACNSFCXZCTCNK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=C(C=C(C=C1)F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,4-difluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2,4-difluorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,4-difluorophenyl)-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 3-(2,4-difluorophenyl)-2-oxopropanoate.
Reduction: Formation of 3-(2,4-difluorophenyl)-2-hydroxypropanol.
Substitution: Formation of various substituted difluorophenyl derivatives.
Scientific Research Applications
Methyl 3-(2,4-difluorophenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 3-(2,4-difluorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The difluorophenyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation. The hydroxypropanoate moiety may also play a role in the compound’s bioactivity by facilitating interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between Methyl 3-(2,4-difluorophenyl)-2-hydroxypropanoate and its closest analogs:
Key Comparisons :
Chlorine substituents (e.g., in 2,4-dichlorophenyl) increase molecular weight and lipophilicity, which may improve membrane permeability in bioactive compounds .
Synthetic Utility: Fluorinated derivatives like this compound are favored in drug discovery for their resistance to oxidative metabolism, a property less pronounced in chlorinated analogs . Dichlorophenyl analogs (e.g., BD01300515) demonstrate higher synthetic yields (97% purity) compared to trifluoromethyl-containing salts (), suggesting easier scalability .
Steric Considerations: The 2,4-difluoro substitution pattern minimizes steric hindrance compared to bulkier groups like trifluoromethyl (e.g., potassium 2,2-difluoro-3-oxo-3-(3-(trifluoromethyl)phenyl)propanoate in ), enabling broader substrate compatibility in catalysis .
Biological Relevance: Fluorinated aromatic esters are increasingly used in kinase inhibitors (e.g., RAF kinase inhibitors in ) due to fluorine’s ability to modulate binding affinity and selectivity .
Research Findings and Limitations
- Structural Stability: Methyl 3-(2,4-dichlorophenyl)-2-hydroxypropanoate’s high purity (97%) suggests superior stability under standard storage conditions compared to fluorinated analogs, where fluorine’s inductive effects may promote hydrolysis over time .
- Reactivity in Cross-Coupling: Potassium salts of difluoro-3-oxopropanoates () demonstrate enhanced reactivity in decarboxylative coupling compared to hydroxypropanoate esters, likely due to improved leaving-group ability .
- Gaps in Data: Direct comparisons of solubility, melting points, and bioactivity for this compound remain absent in the evidence, necessitating further experimental validation.
Biological Activity
Methyl 3-(2,4-difluorophenyl)-2-hydroxypropanoate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : CHFO
- Molecular Weight : Approximately 216.18 g/mol
- Functional Groups : Hydroxy group (-OH), propanoate structure, and difluorophenyl group.
The presence of fluorine atoms enhances the compound's lipophilicity and biological activity, making it a valuable intermediate in organic synthesis and medicinal applications.
Synthesis Methods
Several synthetic routes can be employed to produce this compound. These methods focus on maintaining high purity levels while ensuring efficient production. The compound serves as an intermediate for synthesizing more complex organic molecules.
Antiproliferative Effects
Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. In vitro studies have shown that this compound can inhibit the growth of human lymphoid leukemia cells and hepatoma cells significantly. For instance, it has been reported that similar compounds with structural analogs exhibit growth inhibition rates that suggest a potential role in cancer therapy .
The biological activity of this compound may be attributed to its ability to interfere with critical cellular processes. It has been suggested that compounds with similar structures can inhibit enzymes such as thymidylate synthase, which is crucial for DNA synthesis and repair. This inhibition leads to reduced proliferation of cancer cells, indicating a potential mechanism for its anticancer properties .
Case Studies
- Human Lymphoid Leukemia : In a study examining various folate analogs, this compound was found to inhibit cell growth effectively. The compound's analogs were compared for their efficacy against Manca human lymphoid leukemia cells, revealing significant inhibition rates .
- Hepatoma Cells : Another study focused on H35 hepatoma cells showed that this compound could inhibit growth significantly. The compound's ability to enter cells through specific transport systems enhanced its effectiveness compared to other analogs .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 3-(2-fluorophenyl)-2-hydroxypropanoate | CHFO | Contains one fluorine atom |
| Methyl 3-(3-fluorophenyl)-2-hydroxypropanoate | CHFO | Different position of the fluorine atom |
| Methyl 3-(2,5-difluorophenyl)-2-hydroxypropanoate | CHFO | Contains two fluorine atoms at different positions |
This table highlights how variations in fluorine substitution can affect the biological activity and reactivity of these compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
